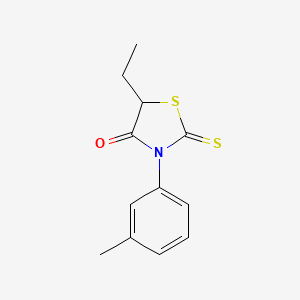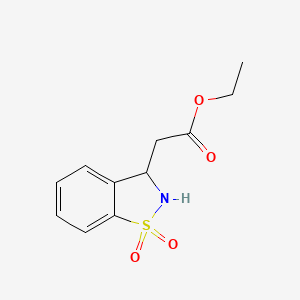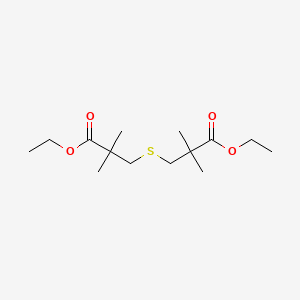![molecular formula C13H8Cl4O4S2 B14700991 1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) CAS No. 18087-03-1](/img/structure/B14700991.png)
1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) is a chemical compound that contains 31 atoms, including 8 hydrogen atoms, 13 carbon atoms, 4 oxygen atoms, 2 sulfur atoms, and 4 chlorine atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) typically involves the reaction of 4-chlorobenzenesulfonyl chloride with dichloromethane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl groups can lead to the formation of sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[(Methanediyl)disulfonyl]bis(4-chlorobenzene): Similar structure but lacks the dichloromethane moiety.
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine.
Uniqueness
1,1’-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene) is unique due to its specific combination of sulfonyl and dichloromethane groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
18087-03-1 |
|---|---|
Molekularformel |
C13H8Cl4O4S2 |
Molekulargewicht |
434.1 g/mol |
IUPAC-Name |
1-chloro-4-[dichloro-(4-chlorophenyl)sulfonylmethyl]sulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O4S2/c14-9-1-5-11(6-2-9)22(18,19)13(16,17)23(20,21)12-7-3-10(15)4-8-12/h1-8H |
InChI-Schlüssel |
QGXFXFJRPVJYBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)C(S(=O)(=O)C2=CC=C(C=C2)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


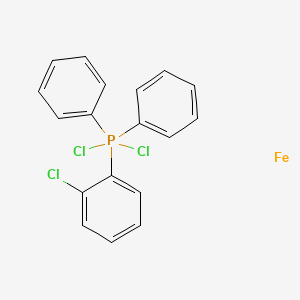

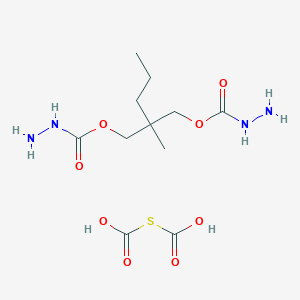

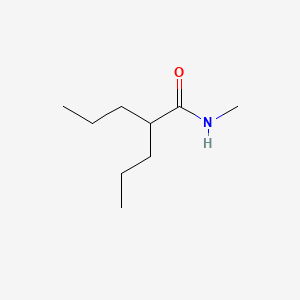
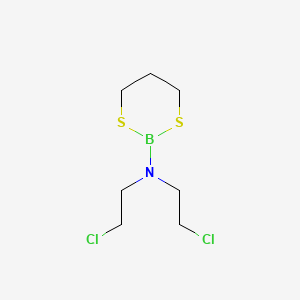
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)
